SRT3109

CXCR2 antagonism Binding affinity Radioligand binding assay

Selective CXCR2 antagonist (Ki 0.9 nM) with validated in vivo efficacy in murine pancreatitis (50 mg/kg IP). Its unique selectivity (no CXCR1 activity) and Phase I clinical PK data support translational research not possible with dual antagonists. Ideal for isolating CXCR2-mediated neutrophil recruitment.

Molecular Formula C18H23F2N5O4S2
Molecular Weight 475.5 g/mol
CAS No. 1204707-71-0
Cat. No. B610998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRT3109
CAS1204707-71-0
SynonymsSRT3109;  SRT-3109;  SRT 3109.
Molecular FormulaC18H23F2N5O4S2
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
InChIInChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1
InChIKeyQVKPEMXUBULFBM-RISCZKNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SRT3109 (AZD-5122) for Research Procurement: CXCR2 Antagonist Identity and Baseline Characterization


SRT3109 (also designated AZD-5122; CAS 1204707-71-0) is a pyrimidyl sulfonamide derivative that functions as an antagonist of the C-X-C chemokine receptor type 2 (CXCR2), a G protein-coupled receptor critically involved in neutrophil chemotaxis and inflammatory signaling [1]. The compound was originally developed by AstraZeneca and has been evaluated in Phase I clinical investigation (NCT00984477) as a potential therapeutic for chronic obstructive pulmonary disease (COPD) and other inflammatory conditions [2]. SRT3109 exhibits binding affinity for human CXCR2 with a Ki value of 0.9 nM as determined by radioligand displacement assay and a functional pIC50 of 8.2 (corresponding to IC50 ≈ 6.3 nM) .

Why SRT3109 Cannot Be Generically Substituted: CXCR2 Antagonist Selectivity and Functional Divergence


Compounds within the CXCR2 antagonist class exhibit substantial divergence in receptor subtype selectivity profiles, binding kinetics, and functional consequences in vivo that preclude simple interchangeability. For instance, while many CXCR2 antagonists also inhibit the closely related CXCR1 receptor to varying degrees, SRT3109 is characterized as a selective CXCR2 antagonist . By contrast, clinically investigated comparators such as navarixin (SCH-527123) function as dual CXCR1/CXCR2 antagonists, and reparixin exhibits preferential CXCR1 inhibition over CXCR2 [1]. These divergent selectivity fingerprints translate into distinct neutrophil recruitment modulation and differential immunomodulatory outcomes in disease models. Furthermore, CXCR2 antagonists span a range of binding potencies—from pIC50 values below 7.9 to above 9.3 across different chemical series—affecting both experimental dose selection and in vivo efficacy thresholds [2]. The following evidence guide provides the quantitative comparator data necessary to assess whether SRT3109 meets the specific selectivity and potency requirements of a given research protocol.

SRT3109 Quantitative Differentiation Guide: Comparator Potency and In Vivo Efficacy Data


CXCR2 Binding Affinity Comparison: SRT3109 vs. Navarixin (SCH-527123)

SRT3109 exhibits high-affinity binding to human CXCR2 with a Ki value of 0.9 nM determined by radioligand displacement assay . This binding affinity is comparable in order of magnitude to that of navarixin (SCH-527123), a clinically advanced dual CXCR1/CXCR2 antagonist that displays Ki/Kd values for CXCR2 ranging from 0.08 nM to 0.20 nM across species [1]. However, a critical differentiation point is SRT3109's reported selectivity for CXCR2 over CXCR1, whereas navarixin demonstrates potent dual antagonism of both receptors with CXCR1 Kd values of 36-42 nM [2]. For research protocols requiring CXCR2-specific interrogation without concomitant CXCR1 blockade, SRT3109 provides a selectivity advantage that navarixin cannot offer.

CXCR2 antagonism Binding affinity Radioligand binding assay GPCR pharmacology

Functional Potency Benchmarking: SRT3109 pIC50 Relative to CXCR2 Antagonist Class

SRT3109 demonstrates a functional pIC50 value of 8.2 (corresponding to IC50 ≈ 6.3 nM) in CXCR2 antagonism assays . When positioned within the broader CXCR2 antagonist landscape, this potency places SRT3109 at an intermediate tier. Direct comparator data reveal: danirixin exhibits a lower pIC50 of 7.9 (IC50 ≈ 12.6 nM) representing approximately 2-fold weaker potency [1]; AZD5069 achieves a higher pIC50 of 8.8 (IC50 ≈ 1.6 nM) representing approximately 4-fold greater potency ; AZ10397767 (AZ767) attains a pIC50 of 9.0 (IC50 ≈ 1.0 nM) ; and CNS-penetrant CXCR2-IN-1 reaches a pIC50 of 9.3 (IC50 ≈ 0.5 nM) [2]. SRT3109 thus occupies a potency window that may be optimal for studies where excessive receptor blockade could mask nuanced signaling dynamics or where intermediate target engagement is desired.

CXCR2 functional antagonism pIC50 comparison Inhibitor potency ranking Chemokine signaling

In Vivo Efficacy Validation: SRT3109 in Acute Pancreatitis Murine Model

SRT3109 has been functionally validated in a murine acute pancreatitis (AP) model, providing direct in vivo efficacy data that is absent for many research-grade CXCR2 antagonists. Mice treated with SRT3109 (50 mg/kg, intraperitoneal administration 1 hour prior to AP induction) exhibited significantly reduced serum amylase and lipase levels compared to untreated AP controls, indicating amelioration of pancreatic injury [1][2]. Histological analysis further demonstrated decreased pancreatic tissue edema and inflammation scores in the SRT3109-treated group [3]. Notably, this study employed direct comparison to other pathway inhibitors (SC75741, an NF-κB inhibitor; PX-478, an HIF-1α inhibitor), establishing SRT3109's efficacy within a defined inflammatory signaling context [4]. In contrast, many comparator CXCR2 antagonists (e.g., danirixin, AZ10397767, CXCR2-IN-1) lack published in vivo efficacy data in comparable inflammatory disease models, limiting their translational relevance assessment.

Acute pancreatitis Neutrophil infiltration In vivo pharmacology Inflammatory disease models

Clinical Development Heritage: SRT3109 (AZD-5122) Phase I Human Pharmacokinetic Data

SRT3109 (as AZD-5122) is among a limited subset of research-grade CXCR2 antagonists that have advanced to formal clinical investigation, providing human pharmacokinetic data that informs preclinical experimental design. An exploratory Phase I intravenous microtracer study using carbon-14 radiolabelled AZD-5122 was conducted to determine absolute oral bioavailability and characterize human pharmacokinetic parameters [1]. This clinical heritage distinguishes SRT3109 from comparator compounds such as danirixin (development discontinued), AZ10397767 (preclinical only), and CXCR2-IN-1 (preclinical only) that lack published human PK data . While navarixin (SCH-527123) has also undergone extensive Phase II clinical evaluation for COPD, asthma, and oncology indications, its development for inflammatory respiratory diseases has been discontinued, with only a Phase II oncology combination trial remaining active as of 2019 [2]. SRT3109's Phase I data provide human-relevant exposure benchmarks that may guide translational dose selection in preclinical efficacy studies.

Clinical pharmacokinetics Oral bioavailability Human ADME Phase I trial

Structural Differentiation: SRT3109 Pyrimidyl Sulfonamide Scaffold vs. Alternative CXCR2 Antagonist Chemotypes

SRT3109 is a pyrimidyl sulfonamide derivative (IUPAC: N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide; molecular weight 475.53; XLogP3 2.1) [1]. This chemotype differs fundamentally from other major CXCR2 antagonist scaffolds. Navarixin belongs to the cyclobutenedione class (molecular weight 397.42; XLogP 3.39) [2]. Danirixin is a distinct chemical series with different physicochemical properties [3]. AZD5069 represents a separate chemotype within the AstraZeneca portfolio . Scaffold divergence typically translates into differential off-target profiles, solubility characteristics, and metabolic stability—parameters that critically impact in vitro assay compatibility and in vivo dosing regimens. For researchers requiring a pyrimidyl sulfonamide chemotype distinct from cyclobutenedione-based inhibitors, SRT3109 provides a structurally orthogonal tool compound.

Chemical scaffold Pyrimidyl sulfonamide Structure-activity relationship Chemotype comparison

Research Documentation Availability: SRT3109 Patent and Synthesis Disclosure

SRT3109 is explicitly disclosed as Example 1 in US Patent US2010/16275 A1 (filed 2010), which details the synthesis and characterization of pyrimidyl sulfonamide CXCR2 antagonists [1]. This patent provides full synthetic methodology, analytical characterization data, and structure-activity relationship context that supports reproducible laboratory-scale preparation or verification of commercial material. In contrast, several comparator CXCR2 antagonists such as CXCR2-IN-1 and AZ10397767 have limited primary literature documentation beyond vendor datasheets, potentially complicating independent verification of identity and purity [2]. For procurement decisions where compound provenance and verifiable documentation are required—such as manuscript submission, patent filing, or regulatory-facing studies—SRT3109's explicit patent exemplification provides a verifiable chain of compound identity.

Patent documentation Synthetic methodology Analytical characterization Reproducibility

SRT3109 Recommended Research Applications Based on Quantitative Differentiation Evidence


Neutrophil-Driven Inflammatory Disease Modeling (Acute Pancreatitis, Pulmonary Inflammation)

SRT3109 is particularly well-suited for in vivo studies of neutrophil-mediated inflammatory pathology, supported by its demonstrated efficacy in the murine acute pancreatitis model [1]. The compound's administration (50 mg/kg IP) produced statistically significant reductions in serum amylase and lipase alongside attenuated pancreatic edema and tissue inflammation [2]. Researchers investigating neutrophil recruitment, NETosis, or CXCR2-dependent inflammatory cascades in pulmonary, gastrointestinal, or systemic inflammatory models may leverage SRT3109's validated in vivo dosing paradigm. This application scenario is reinforced by the compound's CXCR2 selectivity profile, which isolates CXCR2-mediated effects without the confounding variable of concurrent CXCR1 blockade .

CXCR2-Specific Mechanistic Dissection (Selectivity vs. Dual CXCR1/CXCR2 Antagonists)

For experimental protocols requiring CXCR2-specific interrogation without concomitant CXCR1 inhibition, SRT3109 provides a selectivity advantage over dual antagonists such as navarixin [3]. SRT3109's reported binding profile (Ki = 0.9 nM for CXCR2) lacks documented CXCR1 activity, enabling researchers to attribute observed phenotypes specifically to CXCR2 blockade . This selectivity is particularly relevant for studies examining differential contributions of CXCR1 vs. CXCR2 in neutrophil migration, angiogenesis, or tumor microenvironment modulation, where dual antagonists would obscure receptor-specific mechanistic conclusions [4].

Translational Pharmacology Bridging Preclinical to Human PK/PD

SRT3109's Phase I clinical heritage provides human pharmacokinetic reference data—including absolute oral bioavailability characterized via 14C-microtracer methodology—that supports translational dose selection in preclinical efficacy studies [5]. Researchers designing in vivo pharmacology experiments where human-relevant exposure benchmarks are required may benefit from this clinically-derived PK information, which is unavailable for preclinical-only CXCR2 antagonists . This application scenario is particularly valuable for studies aiming to establish translational PK/PD relationships or for projects requiring human dose projection from preclinical efficacy data.

Structural Orthogonality Studies (Scaffold Validation vs. Cyclobutenedione-Based CXCR2 Antagonists)

SRT3109's pyrimidyl sulfonamide chemotype provides a structurally orthogonal tool compound for validating scaffold-specific vs. target-specific pharmacological effects when used in parallel with cyclobutenedione-based CXCR2 antagonists such as navarixin [6]. This application scenario is relevant for researchers conducting chemical biology studies to discriminate between on-target CXCR2 pharmacology and potential off-target effects associated with specific chemical scaffolds. The distinct physicochemical properties of SRT3109 (MW 475.53, XLogP3 2.1) compared to navarixin (MW 397.42, XLogP 3.39) also support differential solubility and formulation approaches [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRT3109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.